molecular formula C18H18N2O5S B2842798 (Z)-ethyl 2-((4-hydroxy-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 325779-34-8

(Z)-ethyl 2-((4-hydroxy-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2842798
CAS RN: 325779-34-8
M. Wt: 374.41
InChI Key: ICSGFGVJPAZMRV-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzylidenehydrazine and benzo[b]thiophene. Benzylidenehydrazines are a class of organic compounds that contain a benzylidene group attached to a hydrazine . Benzo[b]thiophenes are heterocyclic compounds containing a fused benzene and thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound would likely contain a benzylidenehydrazine moiety attached to a benzo[b]thiophene ring. The exact structure would depend on the positions of these moieties and any additional functional groups .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the benzylidenehydrazine and benzo[b]thiophene moieties. These groups could potentially undergo a variety of organic reactions, depending on the conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of benzylidenehydrazines and benzo[b]thiophenes can be inferred, such as their melting points and solubilities .

Scientific Research Applications

Synthesis and Characterization

A new azo-Schiff base, ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, was synthesized and characterized through elemental analysis, IR and HNMR spectroscopy, and single crystal X-ray diffraction. This study confirmed the planar geometric structure of the compound and identified intermolecular hydrogen bonds, contributing to our understanding of its chemical properties (Menati et al., 2020).

Anticancer Activity

The compound ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was utilized as a precursor in the synthesis of new heterocycles displaying potent anticancer activity against colon HCT-116 human cancer cell line. This underscores the compound's potential in contributing to the development of new anticancer agents (Abdel-Motaal et al., 2020).

Antimicrobial and Antioxidant Activities

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates synthesized by a simple procedure were evaluated for their in vitro antimicrobial and antioxidant activities. The compounds exhibited excellent antibacterial and antifungal properties, along with significant antioxidant potential, indicating their utility in pharmaceutical applications (Raghavendra et al., 2016).

Applications in Dyes

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and its derivative were used to synthesize azo dyes through diazotization and coupling with various components. These dyes demonstrated good coloration and fastness properties on polyester, showcasing the compound's relevance in the textile industry (Sabnis & Rangnekar, 1989).

Safety And Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

ethyl 2-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-2-25-18(22)16-12-5-3-4-6-15(12)26-17(16)19-10-11-7-8-14(21)13(9-11)20(23)24/h7-10,21H,2-6H2,1H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSGFGVJPAZMRV-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=CC(=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C\C3=CC(=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-((4-hydroxy-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.